molecular formula C14H9ClN2O3 B2882063 6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine CAS No. 477867-74-6

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine

Cat. No.: B2882063
CAS No.: 477867-74-6
M. Wt: 288.69
InChI Key: AAIYJZKKBMDVSP-UHFFFAOYSA-N
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Description

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine is a heterocyclic compound that contains a benzoxazine ring system substituted with a chlorine atom at the 6-position and a nitrophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitroaniline with 2-chlorophenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in the reaction are chosen based on their efficiency and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product is 6-chloro-3-(4-aminophenyl)-2H-1,4-benzoxazine.

    Substitution: The major products depend on the nucleophile used; for example, substitution with an amine would yield 6-amino-3-(4-nitrophenyl)-2H-1,4-benzoxazine.

Scientific Research Applications

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is investigated for its use in the synthesis of polymers and advanced materials due to its unique structural properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazine ring can interact with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-3-(4-aminophenyl)-2H-1,4-benzoxazine: Similar structure but with an amino group instead of a nitro group.

    3-(4-nitrophenyl)-2H-1,4-benzoxazine: Lacks the chlorine substitution at the 6-position.

    6-chloro-2H-1,4-benzoxazine: Lacks the nitrophenyl substitution at the 3-position.

Uniqueness

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine is unique due to the presence of both the chlorine and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3/c15-10-3-6-14-12(7-10)16-13(8-20-14)9-1-4-11(5-2-9)17(18)19/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIYJZKKBMDVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(O1)C=CC(=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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